N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)furan-2-carboxamide
Description
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Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21NO5S/c1-2-23-16-7-5-14(6-8-16)12-19(15-9-11-25(21,22)13-15)18(20)17-4-3-10-24-17/h3-8,10,15H,2,9,11-13H2,1H3 |
InChI Key |
QOUVDVAUFDRYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a 1,1-dioxide functional group and a furan-2-carboxamide moiety. Its molecular formula can be represented as , indicating the presence of both nitrogen and sulfur atoms, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The mechanism of action appears to involve the inhibition of angiogenesis through targeting the VEGFR-2 pathway.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of several derivatives related to this compound. The lead compound exhibited the following characteristics:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| DLD1 | 15.0 | Cell cycle arrest at G2/M phase |
| HepG2 | 20.0 | Necrosis induction |
The findings suggest that the compound induces apoptosis in cancer cells, primarily through caspase activation and cell cycle disruption .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was found to inhibit COX-2 enzyme activity, which is crucial in mediating inflammation.
Data Table: COX-2 Inhibition
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 8.0 | COX-2 Inhibitor |
| Aspirin | 10.0 | Reference Compound |
This inhibition suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with VEGFR-2, comparable to established inhibitors like sorafenib.
Binding Affinity Results
| Target | Binding Affinity (kcal/mol) |
|---|---|
| VEGFR-2 | -9.5 |
| COX-2 | -8.7 |
These results further support the compound's potential as a dual-action therapeutic agent targeting both cancer and inflammatory pathways .
Scientific Research Applications
Research has demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)furan-2-carboxamide exhibits diverse biological activities:
Anticancer Activity
- The compound has shown significant effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). It induces apoptosis and cell cycle arrest, making it a candidate for further development in oncology.
Mechanisms of Action
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : Treatment with this compound results in S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
- The compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest potential antifungal properties as well.
Anticancer Efficacy
A study evaluating the anticancer activity of related compounds provided insights into the effectiveness of this compound:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that derivatives of this compound have promising anticancer potential compared to established treatments like doxorubicin.
Antimicrobial Efficacy
The antimicrobial efficacy was assessed using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
